N-甲基-1-(喹喔啉-2-基)甲胺

描述

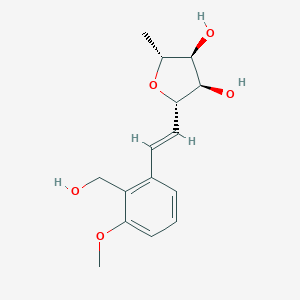

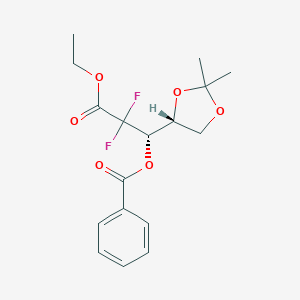

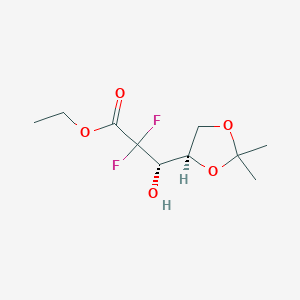

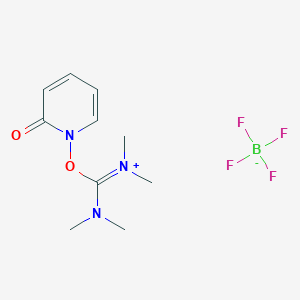

N-Methyl-1-(quinoxalin-2-yl)methanamine, commonly known as NMQX, is an organic compound that is widely used in scientific research. It is a derivative of quinoxaline, a heterocyclic compound that is composed of two fused benzene rings and a nitrogen atom. NMQX has a wide range of applications in the scientific field due to its unique properties and its ability to interact with other compounds in a variety of ways.

科学研究应用

Medicinal Chemistry Anticancer Properties

Quinoxaline derivatives have been studied for their potential anticancer properties. For example, in vitro cytotoxicity has been examined in various cancer cell lines such as breast adenocarcinoma (MCF-7), lung cancer (NCI-H460), and CNS cancer (SF-268) using quinoxaline compounds .

Catalysis Heterogeneous Catalysts

Quinoxaline derivatives have been utilized in catalysis, with phosphate-based heterogeneous catalyst fertilizers like mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) being used to prepare quinoxaline derivatives .

Materials Science Functionalization

In materials science, the direct C–H functionalization of quinoxalin-2(1H)-ones has been proposed, which is an atomically economical and environmentally friendly approach for preparing a wide range of functionalized quinoxalin-2(1H)-ones .

Synthetic Chemistry Synthesis Routes

Synthetic routes for quinoxalines are of interest due to their pharmacological activities. For instance, pyrrolo[1,2-α]quinoxalines are synthesized via different routes because of their incredible applications .

作用机制

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as peroxide-mediated site-specific c–h methylation , and visible-light-promoted tandem radical intramolecular cyclization/heteroarylation .

Biochemical Pathways

The compound has been involved in various chemical reactions, suggesting it may interact with multiple biochemical pathways .

Result of Action

Some studies suggest that related compounds show moderate activity against gram-positive and gram-negative bacteria .

Action Environment

It’s known that chemical reactions involving this compound can be influenced by external factors such as light .

属性

IUPAC Name |

N-methyl-1-quinoxalin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTUTUTVYIMVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576705 | |

| Record name | N-Methyl-1-(quinoxalin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136727-13-4 | |

| Record name | N-Methyl-1-(quinoxalin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)